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Executive Summary

Antitumor agent-153, also known as OM-153, is a potent and selective small molecule
inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the WNT/[3-catenin signaling
pathway.[1][2] Preclinical studies have demonstrated its antitumor efficacy in various cancer
models, both as a monotherapy and in combination with immune checkpoint inhibitors. This
technical guide provides a comprehensive overview of the preclinical data for OM-153,
including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.
Detailed experimental protocols and signaling pathway diagrams are presented to support
further research and development of this promising anticancer agent.

Mechanism of Action: Targeting the WNT/B-catenin
Pathway

OM-153 exerts its antitumor effects by inhibiting the catalytic activity of TNKS1/2.[2] These
enzymes are responsible for the poly-ADP-ribosylation (PARsylation) of AXIN proteins, which
are essential components of the (-catenin destruction complex.[3] PARsylation marks AXIN for
ubiquitination and subsequent proteasomal degradation. By inhibiting TNKS1/2, OM-153
stabilizes AXIN levels, leading to the formation of a functional destruction complex that
phosphorylates (3-catenin, targeting it for degradation.[3] This prevents the accumulation and
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nuclear translocation of -catenin, thereby inhibiting the transcription of WNT target genes
involved in cell proliferation and survival.

Below is a diagram illustrating the WNT/B-catenin signaling pathway and the mechanism of
action of OM-153.
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Figure 1: WNT/B-catenin Signaling Pathway and OM-153 Mechanism of Action.

In Vitro Efficacy
Biochemical and Cellular Assays
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OM-153 demonstrates potent and selective inhibition of TNKS1 and TNKS2 in biochemical
assays, with minimal activity against PARP1. In cellular assays, it effectively inhibits WNT/[3-

catenin signaling, as measured by a luciferase reporter assay in HEK293 cells. The

antiproliferative activity of OM-153 has been evaluated in various cancer cell lines, showing
significant growth inhibition in WNT-dependent lines such as COLO 320DM.

Table 1: In Vitro Activity of OM-153

Assay Type Target/Cell Line IC50/GI50 (nM) Reference
Biochemical Assay TNKS1 13

Biochemical Assay TNKS2 2

Biochemical Assay PARP1 >100,000

WNT/B-catenin

Reporter Assay HEK293 063

Cell Growth Inhibition COLO 320DM 10 (GI50)

Cell Growth Inhibition RKO >10,000 (GI50)

Experimental Protocols

e Principle: A biochemical assay to measure the PARsylation activity of recombinant TNKS1/2

or PARP1 enzymes.

e Protocol:

o Recombinant human TNKS1, TNKS2, or PARP1 enzyme is incubated with varying

concentrations of OM-153.

o The enzymatic reaction is initiated by the addition of NAD+ and biotinylated NAD+.

o The resulting biotinylated-PAR product is detected using streptavidin-horseradish

peroxidase (HRP) and a chemiluminescent substrate.

o Luminescence is measured using a plate reader, with the signal being inversely

proportional to the inhibitory activity of the compound.
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o IC50 values are calculated by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration.

e Principle: A cell-based luciferase reporter assay to quantify the activity of the WNT/[-catenin
signaling pathway.

e Protocol:

o HEK293 cells are transiently transfected with a TCF/LEF-responsive luciferase reporter
construct.

o Transfected cells are treated with varying concentrations of OM-153.

o WNT signaling is activated, typically by treatment with Wnt3a conditioned media or a
GSK3p inhibitor.

o Luciferase activity is measured using a luminometer.

o IC50 values are determined by the concentration of OM-153 that causes a 50% reduction
in luciferase activity.

e Principle: An assay to determine the effect of OM-153 on the proliferation of cancer cell lines.

e Protocol:

o Cancer cell lines (e.g., COLO 320DM, RKO) are seeded in 96-well plates and allowed to
adhere overnight.

o Cells are treated with a range of concentrations of OM-153 for a specified period (e.g., 72
hours).

o Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based
assay like CellTiter-Glo.

o The concentration of OM-153 that inhibits cell growth by 50% (GI50) is calculated from the
dose-response curve.
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In Vivo Efficacy
Xenograft Models

The antitumor activity of OM-153 has been demonstrated in mouse xenograft models. In a
COLO 320DM colon carcinoma model, oral administration of OM-153 resulted in a dose-
dependent reduction in tumor growth. Furthermore, OM-153 has been shown to potentiate the
antitumor effect of anti-PD-1 immune checkpoint inhibition in a B16-F10 mouse melanoma
model.

Table 2: In Vivo Efficacy of OM-153 in a COLO 320DM Xenograft Model

Treatment Group Statistical
. Tumor End Volume o
(mgl/kg, p.o., twice Significance (vs. Reference
) (mm?3) - Mean + SD .
daily) Vehicle)

_ Not explicitly stated,
Vehicle Control )
used as baseline

0.1 Not explicitly stated Not significant
0.33 ~400 P <0.05
1 ~300 P<0.01
3.3 ~200 P<0.01
10 ~150 P<0.01

Experimental Protocols

e Animal Model: CB17-SCID mice.

e Tumor Implantation: 5 x 106 COLO 320DM cells are injected subcutaneously into the flank of
the mice.

e Treatment: When tumors reach a palpable size, mice are randomized into treatment groups.
OM-153 is administered orally twice daily at doses ranging from 0.1 to 10 mg/kg.
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Efficacy Assessment: Tumor volume is measured regularly with calipers. At the end of the
study, tumors are excised and weighed. Body weight is monitored as an indicator of toxicity.

Animal Model: C57BL/6 mice.
Tumor Implantation: B16-F10 melanoma cells are injected subcutaneously.
Treatment: Mice are treated with OM-153, an anti-PD-1 antibody, or the combination of both.

Efficacy Assessment: Tumor growth and survival are monitored. The immune cell infiltrate
within the tumors can be analyzed by flow cytometry to assess the immunomodulatory
effects of the combination therapy.
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Figure 2: General Experimental Workflow for Preclinical Evaluation of OM-153.

Pharmacokinetics

Pharmacokinetic studies of OM-153 have been conducted in mice, demonstrating good oral

bioavailability and dose-dependent exposure.

Table 3: Pharmacokinetic Parameters of OM-153 in CD-1 Mice
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Dose and Cmax AUC Bioavailabil
t'2 (hours) . Reference
Route (ng/mL) (ng-h/mL) ity (F%)
0.4 mg/kg, i.v. - 4.3 708
2 mg/kg, i.v. - 4.9 3,540
10 mg/kg,
g. 9 1,800
p.o. (single 5.3 10,200 57
(Cmax1)
dose)
10 mg/kg,
J .g 2,700

p.o. (twice

] (Cmax2)
daily)
100 mg/kg,

_g J 13,000
p.o. (single 6.9 114,000 64
(Cmax1)
dose)
100 mg/kg,
g. g 20,000

p.o. (twice

] (Cmax2)
daily)

Experimental Protocol

Animal Model: CD-1 mice.

Drug Administration: OM-153 is administered either as a single intravenous (i.v.) bolus or by

oral gavage (p.o.). For repeat-dose studies, oral administration is given twice daily.

Sample Collection: Blood samples are collected at various time points post-administration.

Plasma is separated by centrifugation. Tumors are also collected in xenograft studies.

Analysis: The concentration of OM-153 in plasma and tumor homogenates is quantified

using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Parameter Calculation: Pharmacokinetic parameters such as Cmax (maximum

concentration), t¥2 (half-life), and AUC (area under the curve) are calculated using standard

non-compartmental analysis.
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Toxicology

A 28-day repeated-dose toxicity study in mice revealed that high doses of OM-153 (100 mg/kg,
twice daily) can lead to body weight loss and intestinal and kidney damage. However, a dose of
10 mg/kg administered twice daily was well-tolerated, with no significant toxicity observed,
indicating a potential therapeutic window.

Conclusion

The preclinical data for Antitumor agent-153 (OM-153) strongly support its continued
development as a novel anticancer therapeutic. Its potent and selective inhibition of
Tankyrases, leading to the suppression of the WNT/[3-catenin signaling pathway, translates to
significant in vitro and in vivo antitumor activity. The favorable pharmacokinetic profile and the
existence of a therapeutic window in animal models further underscore its potential. Future
studies should focus on exploring its efficacy in a broader range of WNT-driven cancers and
further investigating its synergistic effects with immunotherapy and other targeted agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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